Diol Biotin-PEG3-Azide
CAS No.:
Cat. No.: VC1559830
Molecular Formula: C25H44N8O9S
Molecular Weight: 632.73
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H44N8O9S |
|---|---|
| Molecular Weight | 632.73 |
| IUPAC Name | (2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-N'-(3-azidopropyl)-2,3-dihydroxybutanediamide |
| Standard InChI | InChI=1S/C25H44N8O9S/c26-33-30-7-3-6-28-23(37)21(35)22(36)24(38)29-9-11-41-13-15-42-14-12-40-10-8-27-19(34)5-2-1-4-18-20-17(16-43-18)31-25(39)32-20/h17-18,20-22,35-36H,1-16H2,(H,27,34)(H,28,37)(H,29,38)(H2,31,32,39)/t17-,18-,20-,21+,22+/m0/s1 |
| Standard InChI Key | RXAVLENMIHSONS-BGJPATFMSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C(C(C(=O)NCCCN=[N+]=[N-])O)O)NC(=O)N2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Diol Biotin-PEG3-Azide is characterized by its distinct molecular composition that integrates multiple functional elements into a single molecule. The compound has a molecular formula of C25H44N8O9S with a molecular weight of 632.73 g/mol . Its IUPAC name is (2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-N'-(3-azidopropyl)-2,3-dihydroxybutanediamide .
The structure consists of four key components: a biotin moiety, a polyethylene glycol (PEG3) spacer, an azide functional group, and a diol group. The biotin component enables high-affinity binding to avidin and streptavidin proteins, with association constants around 10^-15 M^-1 for avidin and 10^-14 M^-1 for streptavidin . The PEG3 linker enhances solubility in aqueous media while providing appropriate spacing between functional groups. The azide terminus serves as the reactive center for click chemistry reactions, while the diol group enables cleavable release from streptavidin when treated with sodium periodate (NaIO4) .
Table 1: Physical and Chemical Properties of Diol Biotin-PEG3-Azide
Mechanism of Action
The functional utility of Diol Biotin-PEG3-Azide relies on two primary chemical mechanisms: click chemistry reactions and biotin-streptavidin interactions.
Click Chemistry Reactions
Diol Biotin-PEG3-Azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent form of click chemistry. This reaction involves the formation of a 1,2,3-triazole ring between the azide group of the compound and an alkyne-containing molecule. The reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications.
The mechanism of CuAAC follows several steps:
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Formation of a copper-acetylide complex with the terminal alkyne
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Coordination of the azide to the copper center
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Formation of a metallacycle intermediate
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Rearrangement to form the triazole ring
This reaction is enhanced in aqueous environments, with research indicating it becomes exothermic (by 11.7 kcal/mol) compared to being slightly endothermic in organic solvents .
Biotin-Streptavidin Interaction
The biotin component of Diol Biotin-PEG3-Azide binds with exceptional affinity to streptavidin and avidin proteins. This interaction is among the strongest non-covalent biological interactions known, with dissociation constants in the femtomolar range . The PEG3 spacer ensures that the biotin moiety is sufficiently exposed for optimal binding to streptavidin/avidin after the molecule has been conjugated to its target via click chemistry.
Diol Functionality
A distinctive feature of Diol Biotin-PEG3-Azide is its diol group, which enables controlled release of biotinylated molecules from streptavidin. When treated with sodium periodate (NaIO4), the diol undergoes oxidative cleavage, breaking the connection between the biotin and the labeled molecule . This property is particularly valuable for applications where recovery of the labeled biomolecule is desired after purification or detection.
Applications in Research and Biotechnology
Diol Biotin-PEG3-Azide has diverse applications across several fields of research and biotechnology.
Bioconjugation Applications
The compound is extensively utilized for introducing biotin tags to alkyne-containing biomolecules through click chemistry. Common applications include:
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Protein labeling: Alkyne-modified proteins can be selectively biotinylated for purification and detection purposes
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Nucleic acid modification: Alkyne-containing DNA or RNA can be tagged with biotin for subsequent analysis
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Glycan labeling: Metabolically incorporated alkyne-containing sugars can be detected using biotin-azide chemistry
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Lipid visualization: Alkyne-containing lipids can be tracked in cellular systems
Imaging and Detection
The combination of click chemistry specificity and biotin-streptavidin affinity makes Diol Biotin-PEG3-Azide valuable for various imaging and detection strategies:
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Fluorescence microscopy: Biotinylated molecules can be visualized using fluorescently labeled streptavidin
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Electron microscopy: Gold-conjugated streptavidin can be used to detect biotinylated structures
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Western blotting: Enhanced sensitivity through biotin-streptavidin amplification
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ELISA: Improved detection limits through biotin-streptavidin interactions
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Flow cytometry: Cell-surface molecules can be detected via biotinylation
Purification Strategies
The reversible nature of the biotin-streptavidin interaction through the diol cleavage mechanism enables efficient purification workflows:
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Affinity purification: Biotinylated molecules can be captured on streptavidin-coated media
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Pull-down assays: For protein-protein interaction studies
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Enrichment of low-abundance biomolecules from complex mixtures
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Sequential elution strategies utilizing the cleavable diol group
Kinetic Analysis and Reaction Parameters
Research on CuAAC reactions involving biotin-PEG3-azide has provided valuable insights into optimizing reaction conditions.
Catalyst and Ligand Effects
Studies have demonstrated that the efficiency of CuAAC reactions with biotin-PEG3-azide is significantly influenced by copper concentration and the presence of coordinating ligands. Research has shown a first-order dependence on copper concentration, with the observed rate constant (kobs) increasing linearly with increasing copper concentration in the range of 2-15 mM .
The addition of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand substantially enhances reaction rates, with maximum enhancement observed at a THPTA:Cu ratio ≥ 0.5 . Different ligands show varying abilities to enhance reaction rates, with effectiveness following the order: THPTA ≈ TBTA >> L-histidine .
Table 2: Effect of Reaction Parameters on CuAAC with Biotin-PEG3-Azide
Experimental Conditions
For optimal CuAAC reactions with Diol Biotin-PEG3-Azide, typical reaction conditions include:
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Reagent concentrations: 100 mM each of alkyne-containing compound and biotin-PEG3-azide
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Catalyst system: 5 mM CuSO4 with 5 mM THPTA
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Reducing agent: 100 mM sodium ascorbate
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Solvent system: DMSO/water mixture (typically 3:2 v/v)
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Temperature: Room temperature (20-25°C)
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Reaction time: 30-60 minutes for complete conversion under optimal conditions
Comparative Analysis with Related Compounds
Diol Biotin-PEG3-Azide shares structural similarities with several other compounds used in bioconjugation and click chemistry applications. Understanding these relationships helps in selecting the most appropriate reagent for specific applications.
Table 3: Comparison of Diol Biotin-PEG3-Azide with Related Compounds
Diol Biotin-PEG3-Azide stands out due to its optimal balance between hydrophilicity and binding efficiency, making it particularly effective for both in vitro and in vivo applications. The inclusion of the diol group further differentiates it from many similar compounds by enabling controlled release of biotinylated targets.
| Desired Concentration | Amount of Compound for 1 mL Solution | Recommended Solvent |
|---|---|---|
| 1 mM | 0.63 mg | DMSO or DMF |
| 5 mM | 3.16 mg | DMSO or DMF |
| 10 mM | 6.33 mg | DMSO or DMF |
Future Perspectives and Research Directions
The versatility and specificity of Diol Biotin-PEG3-Azide suggest several promising directions for future research and applications:
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Development of improved protocols for in vivo applications with reduced copper-related toxicity
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Integration with emerging imaging technologies for single-molecule detection
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Application in targeted drug delivery systems leveraging the biotin-streptavidin interaction
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Utilization in multiplexed detection systems combining multiple orthogonal chemistries
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Incorporation into microfluidic and lab-on-a-chip platforms for diagnostic applications
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